molecular formula C20H22N2O5 B12757873 N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide CAS No. 86500-49-4

N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide

Cat. No.: B12757873
CAS No.: 86500-49-4
M. Wt: 370.4 g/mol
InChI Key: MGWXNPODOCLRNO-HNNXBMFYSA-N
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Description

This compound features a benzo[a]heptalene core substituted with three methoxy groups (positions 1, 2, 3), a 9-oxo group, and a 10-amino group. The formamide moiety at the 7-position distinguishes it from acetamide derivatives in the colchicine family. Its molecular formula is C₂₁H₂₃N₂O₅, with a molecular weight of 389.43 g/mol.

Properties

CAS No.

86500-49-4

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(7S)-10-amino-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide

InChI

InChI=1S/C20H22N2O5/c1-25-17-8-11-4-7-15(22-10-23)13-9-16(24)14(21)6-5-12(13)18(11)20(27-3)19(17)26-2/h5-6,8-10,15H,4,7H2,1-3H3,(H2,21,24)(H,22,23)/t15-/m0/s1

InChI Key

MGWXNPODOCLRNO-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)N)NC=O)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)N)NC=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide typically involves multiple steps. One common method involves the reaction of a precursor compound with formamide under specific conditions. The reaction conditions often include controlled temperature and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .

Mechanism of Action

The mechanism of action of N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 10

The 10-position substituent critically modulates bioactivity and physicochemical behavior. Key analogues include:

Compound Name 10-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound -NH₂ C₂₁H₂₃N₂O₅ 389.43 High polarity, potential H-bonding
N-Deacetyl-N-formylthiocolchicine -SMe C₂₁H₂₃NO₅S 401.48 Lipophilic; anti-tubulin activity
Colchiceine (CAS 477-27-0) -OH C₂₁H₂₃NO₆ 385.42 Natural metabolite; altered solubility
10-(Methylamino)colchiceine (CAS 2826-80-4) -NHMe C₂₂H₂₅N₂O₅ 398.50 Muscle relaxant; enhanced metabolic stability
Thiocolchicoside (THIO) -SMe + glycoside C₂₈H₃₈N₂O₉S 578.67 Improved water solubility; muscle relaxant

Key Observations :

  • Polarity : The target compound’s -NH₂ group increases polarity compared to -SMe (thiocolchicoside) or -OBut (butoxy derivatives in ). This may enhance aqueous solubility but reduce membrane permeability.
  • Bioactivity: -SMe/-NHMe analogues (e.g., thiocolchicoside) exhibit muscle relaxant effects, while -OH (colchiceine) is a natural metabolite with distinct pharmacokinetics. The amino group in the target compound could enable novel interactions with tubulin or other targets.

Modifications at the 7-Position: Formamide vs. Acetamide

The 7-position substitution influences electronic properties and metabolic stability:

Compound Type 7-Substituent Molecular Weight (g/mol) Metabolic Stability Hydrogen-Bonding Capacity
Formamide (Target) -NHCHO 389.43 Moderate High (amide + amino)
Acetamide (Colchiceine) -NHCOCH₃ 385.42 High Moderate (amide only)

Implications :

  • The formamide group may confer faster metabolic clearance compared to acetamide due to reduced steric hindrance.
  • Enhanced hydrogen-bonding capacity could improve target affinity but increase plasma protein binding.

Physicochemical and Pharmacokinetic Comparisons

Physicochemical Properties

Property Target Compound N-Deacetyl-N-formylthiocolchicine Colchiceine
LogP (Predicted) ~1.2 ~2.5 ~1.0
Water Solubility Moderate Low High
Melting Point Not reported 388.3°C (flash point) 115–117°C

Notes:

  • The target compound’s amino group reduces LogP compared to -SMe analogues, aligning with higher polarity.
  • Thiocolchicoside’s glycoside moiety () drastically improves solubility, highlighting the impact of hydrophilic substituents .

Biological Activity

N-(10-Amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)formamide (CAS No: 86500-49-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations, focusing on its antimicrobial and anticancer properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H28N2O5
Molecular Weight412.4788 g/mol
Purity≥97%
Density1.22 g/cm³
Boiling Point727°C at 760 mmHg

Synthesis

This compound can be synthesized through various organic reactions involving starting materials that include substituted benzo[a]heptalene derivatives. The general synthetic route typically involves the formation of the amine and subsequent acylation to yield the final product.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Evaluation
A study evaluated several derivatives of tetrahydrobenzo[a]heptalene for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. Preliminary evaluations suggest that it may inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

Research Findings: Anticancer Mechanism
In vitro studies have shown that this compound can induce cell cycle arrest in cancer cells at the G2/M phase. Additionally, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer metabolism and bacterial resistance mechanisms.

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